1-Chloro-10-fluorodecane 1-Chloro-10-fluorodecane Decane, 1-chloro-10-fluoro- is a biochemical.
Brand Name: Vulcanchem
CAS No.: 334-62-3
VCID: VC0525387
InChI: InChI=1S/C10H20ClF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
SMILES: C(CCCCCCl)CCCCF
Molecular Formula: C10H20ClF
Molecular Weight: 194.72 g/mol

1-Chloro-10-fluorodecane

CAS No.: 334-62-3

Cat. No.: VC0525387

Molecular Formula: C10H20ClF

Molecular Weight: 194.72 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-Chloro-10-fluorodecane - 334-62-3

Specification

CAS No. 334-62-3
Molecular Formula C10H20ClF
Molecular Weight 194.72 g/mol
IUPAC Name 1-chloro-10-fluorodecane
Standard InChI InChI=1S/C10H20ClF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Standard InChI Key JKRRVZFDRHWMMB-UHFFFAOYSA-N
SMILES C(CCCCCCl)CCCCF
Canonical SMILES C(CCCCCCl)CCCCF
Appearance Solid powder

Introduction

Structural and Molecular Characteristics

1-Chloro-10-fluorodecane is a linear alkane derivative with the molecular formula C₁₀H₂₀ClF and a molecular weight of 194.72 g/mol . Its IUPAC name, 1-chloro-10-fluorodecane, reflects the substitution of a chlorine atom at the first carbon and a fluorine atom at the tenth carbon of a decane backbone. The compound’s structure is defined by the SMILES notation C(CCCCCCl)CCCCF, indicating a ten-carbon chain with terminal halogens .

Key Structural Features:

  • Electron-withdrawing halogens: The chlorine and fluorine atoms influence reactivity, particularly in nucleophilic substitution and fluorination reactions .

  • Linear conformation: The extended carbon chain facilitates applications in surfactant and polymer chemistry .

Synthesis and Manufacturing

Primary Synthesis Route

The compound is typically synthesized via halogen exchange reactions. A common method involves reacting 1-chlorodecane with hydrogen fluoride (HF) under controlled conditions :

C10H21Cl+HFC10H20ClF+HCl\text{C}_{10}\text{H}_{21}\text{Cl} + \text{HF} \rightarrow \text{C}_{10}\text{H}_{20}\text{ClF} + \text{HCl}

This process achieves selective fluorination at the terminal carbon, with yields exceeding 70% under optimized conditions .

Industrial Production

Industrial-scale manufacturing employs continuous-flow reactors to enhance efficiency. Key parameters include:

  • Temperature: 80–120°C

  • Catalysts: Anionic phase-transfer catalysts (e.g., quaternary ammonium salts) .

  • Purity: Commercial batches exhibit >98% purity, verified via gas chromatography .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

PropertyValueSource
Boiling Point254.27°C (estimate)
Density (25°C)0.9570 g/cm³
Refractive Index (n₂₀ᴰ)1.4333
Vapor Pressure (25°C)0.0356 mmHg
SolubilityMiscible in DMSO, ether

These properties underscore its stability under standard conditions and suitability for organic synthesis .

Applications in Research and Industry

Fluorinated Compound Synthesis

1-Chloro-10-fluorodecane serves as a precursor for asymmetric fluorination reactions. For example, it is used to synthesize:

  • Anionic phase-transfer catalysts: Critical in enantioselective fluorination for pharmaceutical intermediates .

  • Fluorinated surfactants: Enhances thermal stability in firefighting foams .

Polymer Chemistry

The compound’s dual halogen functionality enables cross-linking in fluoropolymer production. It improves mechanical strength and chemical resistance in materials like polytetrafluoroethylene (PTFE) analogs .

Future Directions and Research Gaps

Opportunities

  • Green synthesis: Developing catalytic methods to reduce HF usage .

  • Biomedical applications: Exploring fluorinated analogs for drug delivery systems .

Challenges

  • Toxicity mitigation: Designing less hazardous derivatives .

  • Cost reduction: Scaling production via flow chemistry .

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